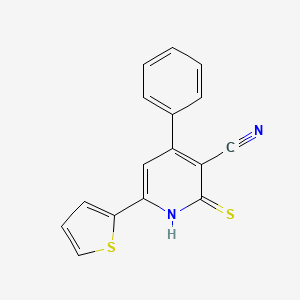

4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

説明

4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (CAS: 82127-11-5) is a pyridine-3-carbonitrile derivative featuring a phenyl group at position 4, a sulfanyl (-SH) moiety at position 2, and a thiophen-2-yl substituent at position 4. Pyridine-3-carbonitrile derivatives are of significant interest due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Its structural analogs, such as bromophenyl- or piperazinyl-substituted derivatives, suggest that substituent variations at positions 2 and 4 critically influence molecular interactions and crystal packing .

特性

IUPAC Name |

4-phenyl-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S2/c17-10-13-12(11-5-2-1-3-6-11)9-14(18-16(13)19)15-7-4-8-20-15/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLLKUBCDKJLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with cyanothioacetamide in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product . The solid product is then collected and recrystallized from acetic acid to obtain a pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

化学反応の分析

Types of Reactions

4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The phenyl and thiophen-2-yl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine and thiophene can induce apoptosis in cancer cells. One study demonstrated that a series of pyridine derivatives led to increased caspase activity, suggesting a mechanism of action through programmed cell death in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study revealed that thiophene-containing compounds exhibited enhanced antibacterial activity against various pathogens compared to their non-thiophene counterparts. The incorporation of the sulfanyl group was found to increase the overall antimicrobial potency, making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition

4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where AChE plays a significant role in neurotransmitter regulation .

Pesticidal Activity

Recent studies have highlighted the potential of this compound as a pesticide. Research into thienylpyridyl derivatives has shown that they can act effectively against various pests while being less harmful to beneficial insects. The structural features of 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile contribute to its efficacy as a bioactive agent in pest management strategies .

Organic Electronics

The unique electronic properties of thiophene and pyridine derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is advantageous for enhancing device performance and stability .

- Anticancer Mechanism : A study published in Molecules (2021) investigated the apoptotic effects of thiophene-pyridine derivatives on human cancer cell lines, revealing that these compounds could significantly reduce cell viability through caspase activation .

- Antimicrobial Evaluation : Research conducted on various pyridine derivatives indicated that those containing sulfur groups displayed superior antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

- Pesticidal Efficacy : Field trials assessing the effectiveness of thiophene-based pesticides demonstrated a marked reduction in pest populations while maintaining safety profiles for non-target organisms, indicating their viability as environmentally friendly alternatives in agriculture .

作用機序

The mechanism of action of 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key differences between 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile and structurally related compounds:

Key Observations:

Crystal Packing: The bromophenyl-indole derivative (CCDC 1015962) forms a monoclinic lattice with intermolecular N–H···N hydrogen bonds and π–π stacking (centroid separation: 3.729 Å) .

Substituent Effects: The bulkier indole and bromophenyl groups in CCDC 1015962 create larger dihedral angles (69.01° between pyridine and bromophenyl) compared to smaller substituents like sulfanyl or methylpiperazinyl, which likely improve planarity .

Physical Properties

- Melting Points: The bromophenyl-indole derivative melts at 282°C , whereas the methylpiperazinyl analogue’s melting point is unreported. The sulfanyl group’s polarity may lower the target compound’s melting point relative to bromophenyl analogs.

生物活性

4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile, with the CAS number 82127-11-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological activities reported in scientific literature.

The molecular formula for 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is , indicating a complex structure that includes sulfur and nitrogen functionalities. The compound features a pyridine ring, thiophene moiety, and a sulfanyl group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with cyanothioacetamide in the presence of piperidine as a catalyst. This reaction is performed under reflux conditions in ethanol, yielding the target compound with significant purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an inhibitor or activator of specific enzymes or receptors involved in disease pathways. The precise mechanism often depends on the biological context and the specific targets engaged.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile. For instance, derivatives of this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory activities. In vitro assays have demonstrated its potential to inhibit pro-inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that while some derivatives possess cytotoxic effects against cancer cell lines, their selectivity and therapeutic index require further investigation to establish safety profiles .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。